Superior BRD4 BD1 Inhibitory Potency vs. JQ1 and I-BET151
Bet-IN-20 demonstrates significantly higher potency for BRD4 BD1 inhibition compared to widely used BET inhibitors JQ1 and I-BET151. In a cell-free AlphaLISA assay, Bet-IN-20 achieved an IC50 of 1.9 nM, whereas JQ1 and I-BET151 exhibit IC50 values of 77 nM and approximately 500 nM, respectively [1]. This >40-fold increase in potency translates to enhanced target engagement at lower concentrations, which is critical for minimizing off-target effects in cellular assays.
| Evidence Dimension | BRD4 BD1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | JQ1: 77 nM ; I-BET151: ~500 nM |
| Quantified Difference | Bet-IN-20 is ~40-fold more potent than JQ1 and >250-fold more potent than I-BET151 |
| Conditions | Cell-free biochemical assay (AlphaLISA / AlphaScreen for comparators) |
Why This Matters
Higher potency ensures robust target inhibition at lower compound concentrations, reducing the risk of non-specific cellular effects and conserving valuable compound in extended studies.
- [1] Yu, S., Zhang, Y., Yang, J., Xu, H., Lan, S., Zhao, B., ... & Li, R. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European Journal of Medicinal Chemistry, 263, 115924. View Source
